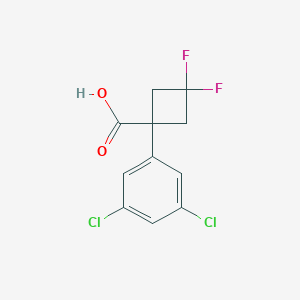

2,2-二甲基-3-苯基吡咯烷

货号 B2479404

CAS 编号:

1248677-31-7

分子量: 175.275

InChI 键: MHHHPJJEUYLYOO-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

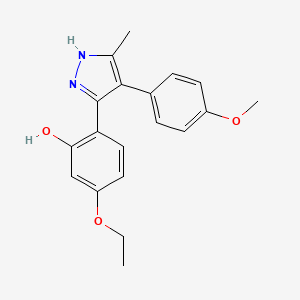

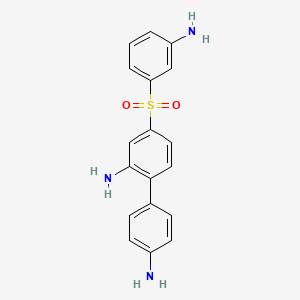

2,2-Dimethyl-3-phenylpyrrolidine is a chemical compound with the CAS Number: 1248677-31-7 . It has a molecular weight of 175.27 . It is a liquid in its physical form .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 2,2-Dimethyl-3-phenylpyrrolidine, is a topic of interest in medicinal chemistry . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The IUPAC name for 2,2-Dimethyl-3-phenylpyrrolidine is the same as its common name . The InChI code for this compound is 1S/C12H17N/c1-12(2)11(8-9-13-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 .Physical And Chemical Properties Analysis

2,2-Dimethyl-3-phenylpyrrolidine is a liquid at room temperature . It has a molecular weight of 175.27 . The compound is stored at a temperature of 4 degrees Celsius .科学研究应用

对映体发散合成

- 2,2-二甲基-3-苯基吡咯烷用于对映体发散合成,如制备泛托内酯的氨基类似物,即3-氨基-4,4-二甲基-1-苯基吡咯烷-2-酮的衍生物 (Camps 等,2007)。

受保护硝基环己醇的合成

- 它在高度氧化的硝基环己烷的合成中发挥作用,硝基环己烷是抗肿瘤天然产物(如潘克拉他汀)全合成中的关键中间体 (Cagide-Fagín 等,2012)。

光氧化异配的 Cr(III) 三联吡啶配合物

- 2,2-二甲基-3-苯基吡咯烷参与制备和表征 Cr(III) 配位配合物,该配合物在光氧化过程中有应用 (McDaniel 等,2010)。

N-苯基吡咯烷的芳基化

- 它用于开发直接和选择性芳基化 sp3 C-H 键的新转化,该过程在有机合成中具有重要意义 (Sezen 和 Sames,2005)。

在偶极亲和剂存在下的热解

- 该化合物参与热解反应,生成 1-邻苯二甲酰亚胺基吡咯烷的衍生物,证明了其在创建复杂有机结构中的作用 (Kuznetsov 等,2009)。

对环转化动力学和机理的影响

- 对取代的 S-[1-苯基吡咯烷-2-酮-3-基] 异硫脲盐的研究表明其对有机化学中转化反应的动力学和机理的影响 (Hanusek 等,2004)。

改性 N-乙烯基吡咯烷-巴豆酸-对硝基苯基巴豆酸酯三元共聚物的合成

- 该化合物在三元共聚物的合成中发挥作用,这在材料科学中具有意义 (Solovskii,2006)。

光解水制氢

- 2,2-二甲基-3-苯基吡咯烷有助于研究从水中制氢,这是可持续能源研究的一个关键方面 (Du 等,2008)。

安全和危害

属性

IUPAC Name |

2,2-dimethyl-3-phenylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-12(2)11(8-9-13-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHHPJJEUYLYOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-phenylpyrrolidine | |

Citations

For This Compound

1

Citations

AA Peera, IA Tomlinson - Tetrahedron Letters, 2012 - Elsevier

A series of novel multifunctional amino alcohols were prepared by tandem Michael–Henry

reaction by reacting nitroalkanes such as 2-nitropropane with readily available α,β-…

Number of citations: 2

0-www-sciencedirect-com.brum.beds.ac.uk

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2479322.png)

![2-((2-(4-bromophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2479323.png)

![Methyl 4-[({[6-(cyclohexylsulfonyl)pyridazin-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2479327.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxohexanoic acid](/img/structure/B2479328.png)

![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2479332.png)